![molecular formula C10H12O3S B14306612 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- CAS No. 117037-30-6](/img/structure/B14306612.png)
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is an organic compound with a unique structure that combines an allyl alcohol group with a phenylsulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- typically involves the reaction of allyl alcohol with a phenylsulfonylmethyl reagent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The allyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to form phenylmethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl alcohol group can yield allyl aldehyde or allyl carboxylic acid, while reduction of the phenylsulfonyl group can produce phenylmethyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Wirkmechanismus
The mechanism of action of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The allyl alcohol group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: This compound has a similar structure but includes a methyl group and a phenyl group instead of the phenylsulfonylmethyl group.
1,1-Diphenyl-2-propyn-1-ol: This compound has a diphenyl group and a propynyl group, differing significantly in structure and reactivity.
Uniqueness
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is unique due to the presence of both an allyl alcohol group and a phenylsulfonylmethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
117037-30-6 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
QOMHOQNMJIWSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



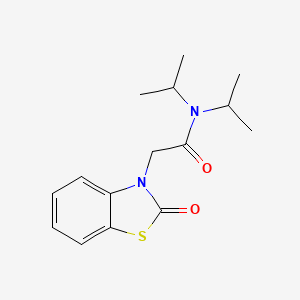
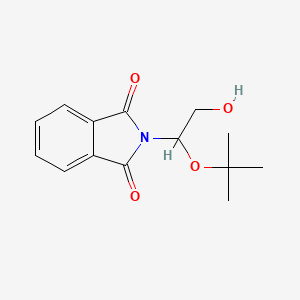
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
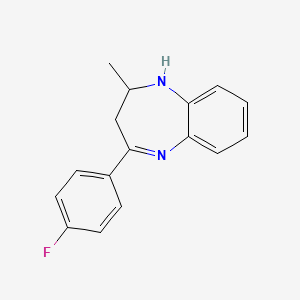
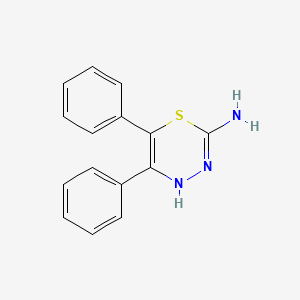
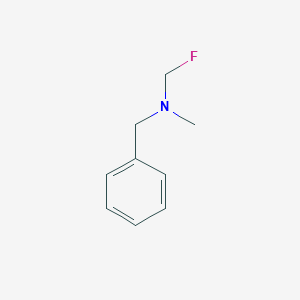
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
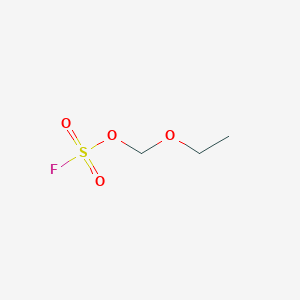
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
